Home > Products > Screening Compounds P119293 > BCR-ABL fusion protein (b3a2) (920-936)
BCR-ABL fusion protein (b3a2) (920-936) -

BCR-ABL fusion protein (b3a2) (920-936)

Catalog Number: EVT-243879
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
BCR-ABL fusion protein (b3a2)
Overview

The BCR-ABL fusion protein, particularly the b3a2 variant, is a significant biomarker in chronic myelogenous leukemia (CML) and other hematological malignancies. This fusion protein arises from a chromosomal translocation between chromosome 9 and chromosome 22, resulting in the Philadelphia chromosome. The b3a2 variant is characterized by the fusion of the BCR gene's exon 14 with the ABL gene, leading to a protein that exhibits constitutively active tyrosine kinase activity, which is pivotal in the pathogenesis of CML.

Source and Classification

The BCR-ABL fusion protein is classified as an oncogenic tyrosine kinase. It is predominantly found in over 95% of CML patients and is also present in some cases of acute lymphoblastic leukemia (ALL) and acute myeloid leukemia (AML) . The protein's size varies based on the breakpoint within the BCR gene, with the b3a2 variant typically producing a protein of approximately 210 kDa .

Synthesis Analysis

Methods

The synthesis of the BCR-ABL fusion protein involves a specific chromosomal translocation, t(9;22)(q34;q11). This genetic alteration leads to the production of hybrid mRNA transcripts, which are then translated into the fusion protein.

Technical Details

Quantitative polymerase chain reaction (PCR) techniques are commonly employed to detect and quantify BCR-ABL transcripts. For instance, competitive reverse transcription PCR (RT-PCR) has been utilized to assess transcript levels in CML patients . In this method, RNA is extracted from patient samples, reverse transcribed into complementary DNA (cDNA), and amplified using specific primers targeting the BCR-ABL junction.

Molecular Structure Analysis

Structure

The BCR-ABL fusion protein consists of distinct structural domains derived from both the BCR and ABL proteins. The ABL portion contributes to its tyrosine kinase activity, while the BCR portion influences its regulatory mechanisms. The b3a2 variant specifically includes sequences from exon 14 of BCR fused to ABL .

Data

Molecular modeling studies have shown that the active site of the BCR-ABL tyrosine kinase is structurally similar to that of other receptor tyrosine kinases, allowing it to phosphorylate various substrates involved in cell signaling pathways .

Chemical Reactions Analysis

Reactions

The primary chemical reaction associated with the BCR-ABL fusion protein involves its phosphorylation activity on tyrosine residues of various substrates. This process is crucial for mediating downstream signaling pathways that promote cell proliferation and survival.

Technical Details

The activation of BCR-ABL leads to increased phosphorylation of proteins such as signal transducer and activator of transcription proteins, contributing to oncogenic signaling cascades . Additionally, inhibitors targeting this phosphorylation process have been developed as therapeutic agents.

Mechanism of Action

Process

The mechanism of action for the BCR-ABL fusion protein centers around its role as a constitutively active tyrosine kinase. Upon expression, it initiates signaling pathways that lead to enhanced cellular proliferation, resistance to apoptosis, and altered adhesion properties of hematopoietic cells.

Data

Studies have demonstrated that BCR-ABL-mediated signaling results in increased expression of anti-apoptotic factors such as Bcl-2 and decreased expression of pro-apoptotic factors . This dysregulation contributes significantly to leukemia development.

Physical and Chemical Properties Analysis

Physical Properties

The BCR-ABL fusion protein is typically found in the cytoplasm of leukemic cells. Its molecular weight varies between 190 kDa and 230 kDa depending on specific isoforms expressed .

Chemical Properties

As a tyrosine kinase, BCR-ABL exhibits enzymatic properties that allow it to catalyze the transfer of phosphate groups from adenosine triphosphate to specific tyrosine residues on target proteins. This activity is essential for its role in promoting oncogenic processes .

Applications

Scientific Uses

The detection and quantification of BCR-ABL fusion transcripts are critical for diagnosing CML and monitoring treatment responses. Techniques such as real-time quantitative PCR are routinely used in clinical settings to evaluate therapeutic efficacy . Furthermore, understanding the molecular mechanisms underlying BCR-ABL activity has led to the development of targeted therapies like imatinib, which specifically inhibit its tyrosine kinase activity.

Molecular Pathogenesis of BCR-ABL (b3a2) in Hematologic Malignancies

Genomic Architecture of t(9;22) Translocation and Breakpoint Variability

The Philadelphia chromosome arises from a reciprocal translocation between chromosomes 9 and 22 [t(9;22)(q34;q11)], fusing the BCR (breakpoint cluster region) and ABL1 (Abelson tyrosine kinase 1) genes. The major breakpoint cluster region (M-bcr) spans exons 12–16 (formerly b1–b5) of BCR, with the b3a2 transcript resulting from a junction between exon 14 (b3) of BCR and exon 2 (a2) of ABL1 [1] [6]. Breakpoints occur predominantly between exons b2/b3 or b3/b4 of BCR, influenced by local genomic instability and chromatin accessibility. The b3a2 transcript encodes a 210 kDa oncoprotein (p210BCR-ABL) and represents ~62% of CML cases in specific populations, exceeding b2a2 (e13a2) prevalence in Iranian and Indian cohorts [1] [7].

Table 1: Global Distribution of BCR-ABL Transcripts in CML

TranscriptProtein ProductFrequency in CML (%)Population Variations
b3a2 (e14a2)p210BCR-ABL62.35%Northeast Iran [1]
b2a2 (e13a2)p210BCR-ABL29.41%Northeast Iran [1]
b3a2+b2a2p210BCR-ABL7.05%Northeast Iran [1]
e1a2p190BCR-ABL1.17%Associated with ALL [6]

Transcript-Specific Oncogenic Mechanisms: b3a2 vs. b2a2 Isoforms

The b3a2 transcript includes 25 additional amino acids encoded by exon 14 (b3) of BCR, compared to b2a2. This exon encodes a proline-rich motif (PPPLPPQE) within the DC2 (Dimerization Coiled-Coil 2) domain, absent in b2a2 [4] [10]. Structural analyses reveal that the DC2 domain in b3a2:

  • Enhances oligomerization efficiency via coiled-coil interactions (residues 30–65), stabilizing kinase dimerization
  • Increases basal tyrosine kinase activity by 20–30% compared to b2a2
  • Alters substrate docking site accessibility, particularly for CRKL and SHC adaptors [6] [10]Functional differences manifest clinically: b3a2 associates with higher leukocyte counts at diagnosis (90.2% of patients >11×109/L) versus b2a2 (96.1%), suggesting enhanced proliferative drive [7].

Role of Exon 14 (b3) Retention in Tyrosine Kinase Activation

Exon 14 (b3) retention critically impacts BCR-ABL’s transformation potential. The 75-bp sequence encodes a tyrosine phosphorylation site (Tyr177) within the BCR portion, which serves as a docking site for GRB2 (Growth Factor Receptor-Bound Protein 2) [4] [6]. GRB2 recruits SOS (Son of Sevenless), activating RAS GTPase and downstream proliferative pathways. Disruption of Tyr177 via mutation (Tyr177Phe) abrogates:

  • GRB2/GAB2 complex formation
  • RAS-ERK and PI3K/AKT pathway activation
  • Leukemogenesis in murine transplant models [6]Additionally, the DC2 domain in b3a2 promotes constitutive kinase dimerization, enabling trans-autophosphorylation of the kinase domain activation loop (Tyr393) [10].

Impact of BCR-ABL (b3a2) on Signal Transduction Pathways

The b3a2 oncoprotein deregulates multiple signaling cascades:

  • JAK-STAT Pathway: STAT5 is directly phosphorylated by BCR-ABL, inducing transcription of BCL-XL and CYCLIN D1. b3a2 exhibits 1.8-fold higher STAT5 activation than b2a2 in Ba/F3 models [4] [6].
  • RAS-MAPK Pathway: Tyr177-GRB2-SOS engagement activates RAS, triggering RAF-MEK-ERK signaling. ERK phosphorylation is constitutively elevated in b3a2-expressing CD34+ progenitors [6] [10].
  • PI3K/AKT Pathway: GAB2 (GRB2-Associated Binding Protein 2) recruitment activates PI3K, enhancing cell survival via AKT-mediated inhibition of pro-apoptotic proteins (BAD, FOXO) [6].
  • Cytoskeletal Remodeling: CRKL phosphorylation (an adaptor protein) alters adhesion via FAK and paxillin, contributing to premature release of progenitors into circulation [4].

Table 2: Key Signaling Pathways Activated by BCR-ABL (b3a2)

PathwayKey EffectorsBiological Consequenceb3a2-Specific Features
JAK-STATSTAT5, BCL-XLEnhanced survival, proliferationHigher STAT5 activation vs. b2a2
RAS-MAPKGRB2/SOS, RAS, ERKCell cycle progressionTyr177-dependent RAS activation
PI3K/AKTGAB2, AKT, BADInhibition of apoptosisImpaired in GAB2−/− models
CytoskeletalCRKL, FAK, paxillinAltered adhesion/migrationUnique phosphoproteome profile

Leukemogenic Potential in CML and Acute Lymphoblastic Leukemia (ALL)

BCR-ABL (b3a2) drives leukemogenesis primarily in chronic myeloid leukemia (CML), where it accounts for >70% of p210BCR-ABL-positive cases in Asian cohorts [7]. Its leukemogenic potential is demonstrated by:

  • Induction of CML-like myeloproliferative disease in mice transplanted with b3a2-transduced bone marrow
  • Sustained self-renewal of CD34+ stem cells in vitro, independent of cytokine support [6]Although rare in de novo ALL, b3a2 occurs in ~3% of Philadelphia-positive ALL cases, often co-expressed with p190BCR-ABL (e1a2) [1] [4]. CRISPR/Cas9-mediated disruption of b3a2 in K562 cells induces apoptosis and impairs xenograft growth, confirming its oncogene addiction role [8]. Clinically, b3a2 associates with:
  • Higher rates of major molecular response (MMR) to imatinib (68.7% vs. 42.3% for b2a2 at 12 months) [7]
  • Earlier blast crisis in rare e14a3 (b3a3) variants lacking ABL exon a2 [9]
  • Immunogenic peptide presentation (e.g., GFKQSSKAL), enabling cytotoxic T-cell responses against leukemic cells [3]

Table 3: Clinically Documented BCR-ABL Transcript Variants

TranscriptExon JunctionProtein Domains AffectedAssociated Disease
b3a2 (e14a2)BCR exon 14-ABL exon 2Full DC2, SH2-SH3-TK domainsCML (majority), rare Ph+ ALL
b3a3 (e14a3)BCR exon 14-ABL exon 3DC2 retained, SH3 domain deletionAtypical CML with monocytosis
e1a2BCR exon 1-ABL exon 2DH/PH domains deleted, SH3 retainedALL, rare CML
e13a3 (b2a3)BCR exon 13-ABL exon 3DC2 truncated, SH3 domain deletionNeutrophilic CML

Properties

Product Name

BCR-ABL fusion protein (b3a2) (920-936)

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.